Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a cephalosporin-derived intermediate critical for synthesizing antibiotics like cefminox sodium . Key structural features include:
- C-7 Substitution: A 7-amino-7-methoxy group, which enhances stability against β-lactamase hydrolysis compared to non-methoxylated analogs .
- Position 3 Substituent: A (1-methyl-1H-tetrazol-5-yl)thio)methyl group, contributing to enhanced lipophilicity and bacterial target binding .
- Benzhydryl Ester: Protects the carboxyl group during synthesis, improving solubility in organic solvents .
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S2/c1-29-23(26-27-28-29)36-14-17-13-35-22-24(25,33-2)21(32)30(22)18(17)20(31)34-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19,22H,13-14,25H2,1-2H3/t22-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXKMJVEULWQSB-ISKFKSNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@](C3=O)(N)OC)SC2)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to by its IUPAC name, is a complex compound with significant biological activity, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 56610-72-1 |
| Molecular Formula | C24H24N6O4S2 |
| Molecular Weight | 524.62 g/mol |
| Purity | 95% |
| Appearance | Faint yellow to yellow powder |
Benzhydryl (6R,7S)-7-amino-7-methoxy has been shown to exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and disruption of microbial membrane integrity. The presence of the tetrazole moiety is believed to enhance its interaction with bacterial enzymes involved in cell wall biosynthesis, leading to increased efficacy against a range of pathogens.
Antimicrobial Efficacy
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 15.6 to 31.2 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
-
Study on Efficacy Against Gram-positive Bacteria :
A study conducted by researchers at a prominent microbiology lab evaluated the efficacy of the compound against Gram-positive bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with an MIC of 15.6 µg/mL, showcasing its potential as a therapeutic agent against resistant strains . -
Broad-spectrum Activity :
Another investigation focused on a broader spectrum of bacteria, including both Gram-positive and Gram-negative strains. The compound was found to possess significant activity against Pseudomonas aeruginosa, with an MIC of 31.2 µg/mL, indicating its potential utility in treating infections caused by this opportunistic pathogen .
Structure-Activity Relationship (SAR)
The structure of Benzhydryl (6R,7S)-7-amino-7-methoxy plays a crucial role in its biological activity. Modifications in the tetrazole ring and thioether linkages have been shown to affect its potency and spectrum of activity significantly.
Comparative Studies
In comparative studies with other known antibiotics, Benzhydryl demonstrated superior activity against specific resistant strains that were less susceptible to traditional treatments such as penicillins and cephalosporins .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Faint yellow powder |
| Boiling Point | 743.2ºC at 760 mmHg |
| Density | 1.5 g/cm³ |
| Refractive Index | 1.733 |
Antibacterial Activity
Benzhydryl (6R,7S)-7-amino has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, akin to that of other β-lactam antibiotics. The presence of the tetrazole moiety may enhance its binding affinity to target enzymes, thereby improving its efficacy in combating bacterial infections .
Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structural features allow for further modifications aimed at enhancing antibacterial efficacy or reducing side effects. Recent studies have focused on optimizing its synthesis through greener chemistry approaches to improve yield while minimizing environmental impact .
Case Studies
Case Study 1: Antibiotic Development
A study published in Journal of Medicinal Chemistry explored the synthesis and antibacterial activity of Benzhydryl (6R,7S)-7-amino derivatives. The results indicated that modifications to the methoxy and tetrazole groups significantly enhanced antibacterial potency against resistant strains of Staphylococcus aureus.
Case Study 2: Structural Optimization
Research conducted by Smith et al. (2023) highlighted the structural optimization of Benzhydryl (6R,7S)-7-amino for improved pharmacokinetic properties. The modified compounds exhibited increased solubility and bioavailability, making them suitable candidates for further clinical development.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Differences
Key Observations:
- C-7 Modifications: The 7-methoxy group in the target compound improves β-lactamase resistance compared to non-methoxylated analogs like the Cefcapene Pivoxil intermediate . SQ 14,359’s thienylureidoacetyl side chain broadens activity but increases synthesis complexity .
- Position 3 Substituents : The tetrazolethio group in the target compound enhances lipophilicity and membrane penetration compared to chloromethyl () or hydroxymethyl () groups. Ceftazidime’s pyridinium group confers anti-Pseudomonas activity but reduces oral bioavailability .
Stability and Reactivity
- The 7-methoxy group in the target compound reduces hydrolysis rates compared to non-methoxylated analogs like 7-NACABH ().
- Hammett-Brown linear free-energy relationships (LFERs) are unreliable for predicting solvolysis rates in benzhydryl derivatives due to non-additive electronic effects .
Preparation Methods
Benzhydryl Ester Protection
The carboxylic acid at position 2 is protected as a benzhydryl ester to prevent side reactions during subsequent steps. This is achieved via reaction of 7-aminocephalosporanic acid (7-ACA) derivatives with diphenyldiazomethane in sherwood oil (b.p. 30–60°C) or dichloromethane, yielding intermediates with >95% purity. Alternative solvents like toluene improve crystallinity, as demonstrated in the isolation of a toluene hemi-solvate analog.
3-Position Modification: Tetrazole-Thiol Incorporation
Thiolation via Sulfonate Intermediate
The hydroxyl group at position 3 is activated as a mesylate (using methylsulfonyl chloride) or tosylate, enabling nucleophilic displacement. Reaction with sodium 1-methyl-1H-tetrazole-5-thiolate in DMF at 25–30°C installs the thioether linkage. This method, adapted from CN102675342A, achieves 90–95% conversion but requires rigorous exclusion of moisture to prevent β-lactam ring degradation.
S-Arylation with Diaryliodonium Salts
A scalable alternative employs unsymmetrical diaryliodonium salts (e.g., 2a-TMP or 2a-Mes) in degassed toluene with Na2CO3 as a base. This one-pot S-arylation, reported in recent literature, streamlines the process by avoiding pre-formed thiolate salts, yielding 78–85% of the desired product.
Crystallization and Stability Optimization
Crystallization from toluene at 20–30°C followed by cooling to 0–5°C produces a stable hemi-solvate form, resolving earlier issues with amorphous precipitates. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Solvent | Toluene | Enhances crystallinity | |
| Cooling Rate | 0.5°C/min | Prevents gummy formation | |
| Solvent-to-Solid | 10:1 (v/w) | Maximizes recovery |
This protocol ensures >99% purity and stability for >11 months at room temperature.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
-
EP1310502B1 Method : Suffered from low yields (20–30%) due to unstable intermediates and inefficient crystallization.
-
CN102675342A Protocol : Improved yields (85–94%) via AlCl3-mediated methoxylation and toluene-assisted isolation.
-
S-Arylation Route : Reduces step count but requires specialized iodonium salts, increasing raw material costs.
Q & A
Q. Basic
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation of the β-lactam ring and tetrazole moiety .
- Solubility : Dissolve in DMSO (dimethyl sulfoxide) with gentle heating (37°C) and brief sonication to avoid structural compromise .
- Handling : Use anhydrous conditions and inert gas (e.g., N₂) during weighing to minimize hydrolysis. Wear PPE (gloves, mask) due to potential sensitization risks .
What analytical techniques are critical for confirming stereochemistry and functional group integrity?
Q. Advanced
- Stereochemistry :
- Functional groups :
How does the 1-methyl-1H-tetrazol-5-ylthio group influence biological activity and β-lactamase resistance?
Q. Advanced
- β-Lactamase inhibition : The tetrazolethio group mimics carboxylic acid bioisosteres, enhancing metabolic stability and resistance to hydrolysis by serine β-lactamases .
- Synergistic activity : When combined with penicillin-binding protein (PBP) inhibitors, the group improves bacterial membrane penetration, as seen in related cephalosporin derivatives .
- Structure-activity relationship (SAR) : Modifications to the tetrazole’s methyl group alter steric hindrance, impacting binding affinity to PBPs .
What strategies resolve contradictions in enzymatic inhibition data across bacterial strains?
Q. Advanced
- Comparative MIC assays : Test against isogenic strains with/overexpressing specific β-lactamases to isolate resistance mechanisms .
- Molecular docking : Model interactions with PBPs (e.g., PBP2a in MRSA) to identify steric clashes or electronic mismatches .
- Synchrotron crystallography : Resolve binding modes in enzyme complexes to explain strain-specific activity variations .
How can solubility be optimized for in vitro assays?
Q. Basic
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without destabilizing the β-lactam ring .
- pH adjustment : Prepare buffered solutions (pH 6.5–7.5) to balance ionization of the carboxylate and amino groups .
How can molecular modeling predict interactions with penicillin-binding proteins (PBPs)?
Q. Advanced
- Docking simulations : Use software like AutoDock Vina to map the compound’s binding to PBPs’ active sites, focusing on hydrogen bonding with Ser130 and hydrophobic interactions with Val216 .
- MD simulations : Assess conformational stability of the β-lactam-PBP complex over 100-ns trajectories to predict resistance emergence .
What synthetic challenges arise when introducing the 7-methoxy group?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
